molecular formula C9H19N3O7 B8209742 Creatine riboside

Creatine riboside

Cat. No.: B8209742
M. Wt: 281.26 g/mol
InChI Key: SRVAWUXCORHDQT-QHEAFLAXSA-N
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Description

Creatine riboside is a compound with significant scientific interest due to its unique structure and potential applications. The compound consists of two distinct parts: a guanidine derivative and a sugar moiety. The guanidine derivative is known for its biological activity, while the sugar moiety is a common structural component in many biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[carbamimidoyl(methyl)amino]acetic acid typically involves the reaction of guanidine with methylamine and glycine under controlled conditions. The reaction is carried out in an aqueous medium at a slightly elevated temperature to facilitate the formation of the desired product. The sugar moiety, (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol, can be synthesized through the reduction of a corresponding sugar lactone using a suitable reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological methods, such as fermentation, to produce the sugar moiety, followed by chemical synthesis to attach the guanidine derivative. This approach can be more cost-effective and environmentally friendly compared to purely chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[carbamimidoyl(methyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in an organic solvent such as ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or thiols; typically carried out in an organic solvent under mild conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the guanidine group.

    Reduction: Reduced forms of the sugar moiety.

    Substitution: Substituted derivatives with different functional groups replacing the guanidine group.

Scientific Research Applications

2-[carbamimidoyl(methyl)amino]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[carbamimidoyl(methyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, modulating their activity. The sugar moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Creatine: Similar in structure due to the presence of a guanidine group.

    Glycine: Shares the amino acid backbone with 2-[carbamimidoyl(methyl)amino]acetic acid.

    Ribose: Similar sugar moiety as (3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol.

Uniqueness

2-[carbamimidoyl(methyl)amino]acetic acid is unique due to the combination of a guanidine derivative and a sugar moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-[carbamimidoyl(methyl)amino]acetic acid;(3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5.C4H9N3O2/c6-1-2-3(7)4(8)5(9)10-2;1-7(4(5)6)2-3(8)9/h2-9H,1H2;2H2,1H3,(H3,5,6)(H,8,9)/t2-,3-,4-,5?;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVAWUXCORHDQT-QHEAFLAXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)O)C(=N)N.C(C1C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)O)C(=N)N.C([C@@H]1[C@H]([C@H](C(O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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